2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline
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Overview
Description
2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chloro group at the second position, a methyl group at the eighth position, and a 5-phenyl-1,2,4-oxadiazol-3-yl moiety at the third position
Scientific Research Applications
2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminoaryl ketones with phenylacetylenes in the presence of a catalyst such as zinc trifluoromethanesulfonate in an ionic liquid medium . Another approach includes the reaction of quinoline hydrazide with isocyanate, followed by treatment with substituted isothiocyanate under toluene medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline core or the oxadiazole moiety.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline derivatives.
Mechanism of Action
The mechanism of action of 2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and oxadiazole-containing molecules, such as:
2-Chloro-6-methylquinoline: A quinoline derivative with a chloro and methyl substitution.
5-Phenyl-1,2,4-oxadiazole: An oxadiazole derivative with a phenyl substitution.
Uniqueness
2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline is unique due to the combination of the quinoline core with the oxadiazole moiety, providing a distinct set of chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(2-chloro-8-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c1-11-6-5-9-13-10-14(16(19)20-15(11)13)17-21-18(23-22-17)12-7-3-2-4-8-12/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBLLXKWKFVACE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3=NOC(=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649303 |
Source
|
Record name | 2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142201-67-9 |
Source
|
Record name | 2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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